3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of 1,3,4-Oxadiazole Ring: The initial step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Coupling Reactions: The final step involves coupling the brominated phenyl ring with the oxadiazole moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(4-Fluoroanilino)-1-propanone
- Other Oxadiazole Derivatives : Compounds with similar oxadiazole rings but different substituents.
Uniqueness
3-(3-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is unique due to its specific combination of bromophenyl and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11BrN4O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O2/c18-13-8-4-7-12(9-13)16-19-14(24-22-16)10-15-20-21-17(23-15)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
PIBRFYUQMFVYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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